3-(4-fluorophenyl)-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core, substituted with a 4-fluorophenyl group and a 3-morpholinopropyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles under microwave irradiation . This method is known for its high yield and efficiency. Industrial production methods may involve scaling up this process, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include palladium catalysts, microwave irradiation, and solvent-free conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-fluorophenyl)-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to androgen receptors, thereby inhibiting the growth of androgen-dependent cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin derivatives, such as:
3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds have shown similar anti-cancer properties.
Pyrazolo[3,4-b]pyridines: These compounds are also synthesized using palladium-catalyzed reactions and have shown cytotoxic activities.
Pyrazolo[4,3-c]pyridin derivatives: These compounds are known for their energetic properties and low sensitivities.
The uniqueness of 3-(4-fluorophenyl)-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22FN5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-11-(3-morpholin-4-ylpropyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H22FN5O2/c23-17-4-2-16(3-5-17)18-15-25-28-20-6-9-27(22(29)19(20)14-24-21(18)28)8-1-7-26-10-12-30-13-11-26/h2-6,9,14-15H,1,7-8,10-13H2 |
InChI Key |
KBGGYKIEGALJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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